1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
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Overview
Description
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-naphthalen-1-ylmethyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its structural complexity and ability to interact with biological targets.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
(3,5-Dimethoxy-phenyl)-(4-benzyl-piperazin-1-yl)-methanone: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
(3,5-Dimethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone: Contains a phenyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness:
- The presence of the naphthalen-1-ylmethyl group in 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE provides unique steric and electronic properties, potentially enhancing its interaction with specific biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
InChI Key |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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